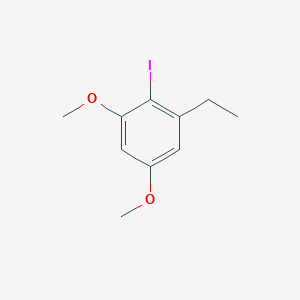
(e)-Ethyl 3-(2-chloro-4-fluorophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)ACRYLATE is an organic compound that belongs to the class of acrylates It is characterized by the presence of an ethyl ester group attached to an acrylate moiety, which is further substituted with a 2-chloro-4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)ACRYLATE typically involves the esterification of (E)-3-(2-chloro-4-fluorophenyl)acrylic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)ACRYLATE may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)ACRYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (E)-3-(2-chloro-4-fluorophenyl)acrylic acid.
Reduction: Formation of ethyl 3-(2-chloro-4-fluorophenyl)propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)ACRYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)ACRYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)PROPANOATE
- ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)BUTANOATE
- ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)PENTANOATE
Uniqueness
ETHYL (E)-3-(2-CHLORO-4-FLUOROPHENYL)ACRYLATE is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10ClFO2 |
|---|---|
Molecular Weight |
228.65 g/mol |
IUPAC Name |
ethyl (E)-3-(2-chloro-4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10ClFO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3-7H,2H2,1H3/b6-4+ |
InChI Key |
IOAIVZQWIMPCQP-GQCTYLIASA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)F)Cl |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B14042590.png)









![2-Acetyl-8-trifluoromethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B14042626.png)
